8-Bromoquinoline-7-carboxylic acid
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Overview
Description
8-Bromoquinoline-7-carboxylic acid: is a heterocyclic aromatic compound with the molecular formula C10H6BrNO2 . It is a derivative of quinoline, which is a nitrogen-containing aromatic compound. The presence of both bromine and carboxylic acid functional groups in its structure makes it a versatile compound in various chemical reactions and applications.
Mechanism of Action
Target of Action
Quinoline derivatives, to which this compound belongs, are known to have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, often serving as scaffolds for drug discovery .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes
Biochemical Pathways
Quinoline derivatives are known to influence a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The exact pathways and downstream effects of 8-Bromoquinoline-7-carboxylic acid require further investigation.
Result of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, suggesting that they may have significant molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoquinoline-7-carboxylic acid can be achieved through several methods. One common approach involves the bromination of quinoline derivatives. For instance, starting with 8-methylquinoline-5-carboxylic acid, bromination can be carried out using bromine in the presence of a suitable solvent like acetic acid. The reaction typically requires controlled temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions. The process may utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Bromoquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or amines in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and suitable ligands.
Major Products Formed:
Substitution Reactions: Formation of substituted quinoline derivatives.
Oxidation and Reduction Reactions: Formation of alcohols, aldehydes, or ketones.
Coupling Reactions: Formation of biaryl or diaryl compounds.
Scientific Research Applications
Chemistry: 8-Bromoquinoline-7-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and complex molecules.
Biology and Medicine: The compound has potential applications in medicinal chemistry. It can be used to develop new pharmaceuticals with antimicrobial, anticancer, or anti-inflammatory properties. Its derivatives have shown promise in targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its unique structure allows for the development of materials with specific properties.
Comparison with Similar Compounds
- 7-Bromoquinoline-8-carboxylic acid
- 8-Hydroxyquinoline-7-carboxylic acid
- 8-Methylquinoline-7-carboxylic acid
Comparison: 8-Bromoquinoline-7-carboxylic acid is unique due to the specific positioning of the bromine and carboxylic acid groups. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
8-bromoquinoline-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-7(10(13)14)4-3-6-2-1-5-12-9(6)8/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJDJAIDVHAYQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)C(=O)O)Br)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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